An In-depth Technical Guide to 2-(4-Chlorophenoxy)ethanimidamide hydrochloride (CAS No: 59104-19-7)
An In-depth Technical Guide to 2-(4-Chlorophenoxy)ethanimidamide hydrochloride (CAS No: 59104-19-7)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(4-Chlorophenoxy)ethanimidamide hydrochloride, a molecule of interest in synthetic and medicinal chemistry. Drawing from established chemical principles and available data, this document details its synthesis, chemical properties, and potential areas of application, with a focus on providing actionable insights for laboratory professionals.
Chemical Identity and Properties
2-(4-Chlorophenoxy)ethanimidamide hydrochloride is a chemical compound with the CAS number 59104-19-7.[1] Its molecular formula is C₈H₁₀Cl₂N₂O, and it has a molecular weight of 221.08 g/mol .[1]
| Property | Value | Source |
| CAS Number | 59104-19-7 | [1] |
| Molecular Formula | C₈H₁₀Cl₂N₂O | [1] |
| Molecular Weight | 221.08 g/mol | [1] |
| Melting Point | 185-187 °C | [1] |
| Boiling Point | 306.4 °C at 760 mmHg | [1] |
| Flash Point | 139.1 °C | [1] |
| Appearance | Solid | Inferred from melting point |
| Solubility | No data available |
Synthesis Pathway: A Logical Approach
The synthesis of 2-(4-Chlorophenoxy)ethanimidamide hydrochloride can be logically approached through a two-step process, commencing with the formation of a key intermediate, 2-(4-Chlorophenoxy)acetonitrile, followed by its conversion to the target amidine hydrochloride via the Pinner reaction.
Figure 1: Proposed two-step synthesis of 2-(4-Chlorophenoxy)ethanimidamide hydrochloride.
Step 1: Synthesis of 2-(4-Chlorophenoxy)acetonitrile via Williamson Ether Synthesis
The initial and critical step is the formation of the ether linkage. The Williamson ether synthesis is a well-established and reliable method for this transformation.[2][3] This reaction involves the nucleophilic substitution of a halide by a phenoxide ion.
Causality of Experimental Choices:
-
Reactants: 4-Chlorophenol is selected for its commercially available and structurally appropriate phenoxy moiety. Chloroacetonitrile provides the necessary two-carbon chain with a nitrile group, which is the precursor to the amidine functionality.
-
Base: A moderately strong base, such as potassium carbonate, is employed to deprotonate the phenolic hydroxyl group of 4-chlorophenol, forming the more nucleophilic phenoxide. The choice of a carbonate base over stronger bases like sodium hydride minimizes potential side reactions.
-
Solvent: Acetone is a suitable polar aprotic solvent that facilitates the dissolution of the reactants and promotes the SN2 reaction mechanism.
Self-Validating Protocol:
-
Deprotonation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-chlorophenol (1.0 eq) in acetone. Add potassium carbonate (1.5 eq) and stir the suspension at room temperature for 30 minutes to ensure complete formation of the potassium 4-chlorophenoxide.[2]
-
Nucleophilic Attack: Add chloroacetonitrile (1.1 eq) dropwise to the reaction mixture.[2]
-
Reaction: Heat the mixture to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting materials and the formation of the product.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and filter to remove the inorganic salts. The filtrate is then concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure 2-(4-Chlorophenoxy)acetonitrile.
Step 2: Pinner Reaction and Conversion to 2-(4-Chlorophenoxy)ethanimidamide hydrochloride
The Pinner reaction is a classic method for converting nitriles into imino ester hydrochlorides (Pinner salts), which are then readily converted to the corresponding amidine hydrochlorides.[4]
Causality of Experimental Choices:
-
Reactants: The nitrile intermediate, 2-(4-Chlorophenoxy)acetonitrile, is reacted with an alcohol, typically ethanol, in the presence of anhydrous hydrogen chloride gas.
-
Reagents: Anhydrous conditions are crucial as the presence of water would lead to the hydrolysis of the imidate to an ester. Gaseous hydrogen chloride acts as the acid catalyst.
-
Conversion to Amidine: The resulting imidate hydrochloride is then treated with a source of ammonia to form the final amidine hydrochloride.
Self-Validating Protocol:
-
Imidate Formation: Dissolve 2-(4-Chlorophenoxy)acetonitrile (1.0 eq) in anhydrous ethanol. Cool the solution in an ice bath and bubble anhydrous hydrogen chloride gas through the solution until saturation. Allow the reaction to proceed at low temperature, monitoring for the formation of the imidate hydrochloride precipitate.
-
Isolation of Imidate: The precipitated ethyl 2-(4-chlorophenoxy)ethanimidate hydrochloride is collected by filtration and washed with cold anhydrous ether.
-
Amidine Formation: The isolated imidate hydrochloride is then reacted with a solution of ammonia in an appropriate solvent (e.g., ethanol) to yield 2-(4-Chlorophenoxy)ethanimidamide hydrochloride.[5]
-
Purification: The final product can be purified by recrystallization to obtain a solid of high purity.
Potential Mechanism of Action and Biological Activity
2,4-D is known to act as a synthetic auxin, a class of plant growth regulators.[6] In animals, the toxicity of chlorophenoxy compounds is not fully understood but may involve mitochondrial injury, uncoupling of oxidative phosphorylation, and disruption of acetyl coenzyme A metabolism.[6]
It is plausible that 2-(4-Chlorophenoxy)ethanimidamide hydrochloride could exhibit some biological activity, though its specific targets and effects would require dedicated pharmacological screening. The amidine functional group is a known pharmacophore present in various bioactive molecules, suggesting potential for interaction with biological targets.
Furthermore, studies on the cytotoxic effects of 2,4-D on human cell lines, such as HepG2, have shown induction of apoptosis.[7] This suggests that chlorophenoxy-containing compounds can have significant effects at the cellular level. Any investigation into the biological activity of 2-(4-Chlorophenoxy)ethanimidamide hydrochloride should consider cytotoxicity as a primary endpoint.
Analytical Characterization
The identity and purity of 2-(4-Chlorophenoxy)ethanimidamide hydrochloride should be confirmed using a combination of analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the chlorophenyl group, the methylene protons of the ethyl group, and protons associated with the amidinium group. The chemical shifts and splitting patterns will be characteristic of the molecule's structure. |
| ¹³C NMR | Resonances for the carbon atoms in the chlorophenyl ring, the methylene carbon, and the amidinium carbon. |
| Mass Spectrometry | The molecular ion peak corresponding to the mass of the free base (C₈H₉ClN₂O) and fragmentation patterns consistent with the structure. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching, C=N stretching of the amidinium group, C-O-C stretching of the ether linkage, and C-Cl stretching. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak under appropriate chromatographic conditions, indicating the purity of the compound. |
General HPLC Method Development Considerations:
-
Column: A reverse-phase C18 column is a common starting point for the analysis of moderately polar organic molecules.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase can be adjusted to optimize the retention and peak shape of the analyte.
-
Detection: UV detection at a wavelength where the compound exhibits strong absorbance would be appropriate.
Safety and Handling
2-(4-Chlorophenoxy)ethanimidamide hydrochloride is classified as harmful if swallowed, and it causes skin and serious eye irritation. It may also cause respiratory irritation.[1]
Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures: [1]
-
Handling: Handle in a well-ventilated area. Wear suitable protective clothing, including gloves and eye/face protection. Avoid formation of dust and aerosols.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
First Aid:
-
If Swallowed: Get medical help.
-
If on Skin: Wash with plenty of water.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.
-
Applications in Research and Drug Development
The presence of the 4-chlorophenoxy moiety and the ethanimidamide group suggests that this compound could be a valuable building block in medicinal chemistry. Guanidine and amidine derivatives are known to have a wide range of pharmacological activities, including anti-inflammatory, anti-protozoal, and anti-HIV properties.[8] Therefore, 2-(4-Chlorophenoxy)ethanimidamide hydrochloride could serve as a scaffold for the synthesis of novel therapeutic agents.
The development of new compounds often involves screening for biological activity. Given the structural similarities to other bioactive molecules, this compound could be included in screening libraries for various therapeutic targets.
Conclusion
This technical guide provides a foundational understanding of 2-(4-Chlorophenoxy)ethanimidamide hydrochloride, from its logical synthesis to its potential applications and necessary safety precautions. While specific experimental data on its biological activity are limited, the information presented here offers a solid starting point for researchers and drug development professionals interested in exploring the potential of this and related compounds. Further investigation is warranted to fully elucidate its pharmacological profile and potential as a lead compound in drug discovery programs.
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